molecular formula C17H24N2O4S3 B11410508 4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine

4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine

Cat. No.: B11410508
M. Wt: 416.6 g/mol
InChI Key: OYETZTHAUDAEPK-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring substituted with sulfonyl and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of sulfonyl and amine groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Medicine: The compound may serve as a lead compound for drug development, particularly in the treatment of diseases where sulfonyl and thiazole moieties are known to be effective.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine include other thiazole derivatives with sulfonyl and amine groups. Examples include:

  • 4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine
  • 4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-1,3-thiazol-5-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H24N2O4S3

Molecular Weight

416.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(2-methylpropyl)-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C17H24N2O4S3/c1-5-10-25(20,21)17-19-16(15(24-17)18-11-12(2)3)26(22,23)14-8-6-13(4)7-9-14/h6-9,12,18H,5,10-11H2,1-4H3

InChI Key

OYETZTHAUDAEPK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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